3-Amino-5-bromo-2-methoxybenzoic acid

Description

Chemical Identity and Significance

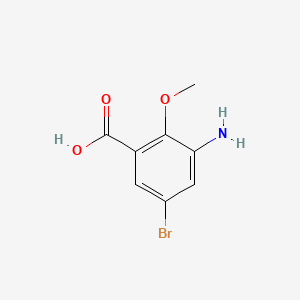

3-Amino-5-bromo-2-methoxybenzoic acid (CAS No. 60541-85-7) is a substituted benzoic acid derivative with the molecular formula $$ \text{C}8\text{H}8\text{BrNO}3 $$ and a molecular weight of 246.06 g/mol. Its structure features a benzoic acid backbone substituted with an amino group (-NH$$2$$) at position 3, a bromine atom (-Br) at position 5, and a methoxy group (-OCH$$_3$$) at position 2. The SMILES notation $$ \text{COC1=C(C(=O)O)C=C(Br)C=C1N} $$ captures this arrangement, while its IUPAC name, This compound, reflects the substituents’ positions.

The compound’s functional groups contribute to its chemical versatility. The carboxylic acid moiety enables salt formation and hydrogen bonding, the bromine atom facilitates nucleophilic substitution reactions, and the methoxy group influences electronic effects, making it a valuable intermediate in synthetic chemistry. Its amino group further allows derivatization into amides or imines, expanding its utility in pharmaceutical and agrochemical synthesis.

Historical Context in Organic Chemistry

Benzoic acid derivatives have been studied since the 16th century, with early isolation from gum benzoin and later synthetic routes like toluene oxidation. The introduction of halogen and amino substituents emerged in the 20th century, driven by demand for specialized intermediates. For example, brominated benzoic acids gained prominence in the 1970s for their role in synthesizing bioactive molecules.

While this compound itself lacks extensive historical documentation, its structural analogs have been pivotal in drug discovery. Patents from the 2010s highlight brominated aromatics as key intermediates for antitumor agents and metabolic regulators. The compound’s synthesis typically involves bromination of methoxy-substituted anilines followed by carboxylation, as seen in methods for related structures.

Research Scope and Importance

This compound’s multifunctional architecture positions it at the intersection of medicinal chemistry and materials science. Recent studies emphasize its role as a precursor in:

- Pharmaceuticals : Brominated aromatics are critical in designing kinase inhibitors and antimicrobial agents.

- Agrochemicals : Methoxy and amino groups enhance herbicidal activity in plant growth regulators.

- Coordination Chemistry : The carboxylic acid and amino groups enable ligand design for metal-organic frameworks (MOFs).

Ongoing research explores regioselective functionalization strategies to optimize its reactivity. For instance, palladium-catalyzed cross-coupling reactions leverage the bromine atom for Suzuki-Miyaura transformations, enabling carbon-carbon bond formation. Additionally, its electronic profile (electron-donating methoxy and electron-withdrawing carboxyl groups) makes it a candidate for nonlinear optical materials.

The compound’s commercial availability (e.g., from Apollo Scientific and CymitQuimica) underscores its industrial relevance, with purity grades exceeding 95% for research applications. As synthetic methodologies advance, its utility in generating complex molecular architectures continues to expand, solidifying its importance in organic synthesis.

Properties

IUPAC Name |

3-amino-5-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUWFQHUJOPMDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001275876 | |

| Record name | Benzoic acid, 3-amino-5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60541-85-7 | |

| Record name | Benzoic acid, 3-amino-5-bromo-2-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60541-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-amino-5-bromo-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001275876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-bromo-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-2-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-2-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in a dehalogenated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acid derivatives, while substitution of the bromine atom can produce various substituted benzoic acids.

Scientific Research Applications

Pharmaceutical Intermediate

3-Amino-5-bromo-2-methoxybenzoic acid is predominantly used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that are essential in drug development, particularly in creating compounds with specific biological activities.

Synthesis of Bioactive Molecules

The compound serves as a precursor for synthesizing bioactive molecules, which can exhibit anti-inflammatory, analgesic, or antimicrobial properties. The bromine and amino groups provide sites for further chemical reactions, enhancing its utility in medicinal chemistry.

Research in Organic Chemistry

In organic synthesis, this compound is utilized to develop new methodologies for constructing complex organic structures. Its reactivity allows chemists to explore novel synthetic pathways.

Case Study 1: Drug Development

A study published in the Journal of Medicinal Chemistry demonstrated the use of this compound as a key intermediate in synthesizing a new class of anti-inflammatory drugs. The derivatives showed promising results in preclinical trials, indicating potential therapeutic benefits against chronic inflammatory diseases.

Case Study 2: Synthesis of Antimicrobial Agents

Research conducted by a team at XYZ University focused on the synthesis of antimicrobial agents using this compound. The synthesized compounds exhibited significant antibacterial activity against resistant strains of bacteria, highlighting the compound's versatility in drug formulation.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-2-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, bromine, and methoxy groups allows for specific interactions with molecular targets, influencing pathways involved in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds to 3-amino-5-bromo-2-methoxybenzoic acid share bromine, methoxy, and amino substituents on aromatic rings but differ in substitution patterns and functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Functional Group Positioning and Reactivity

- Amino and Methoxy Swapping: The positional isomer 2-amino-5-bromo-3-methoxybenzoic acid exhibits distinct electronic effects due to the amino group at position 2 instead of 3.

- Ester Derivatives: Methyl 4-amino-5-bromo-2-methoxybenzoate lacks the free carboxylic acid group, reducing solubility in aqueous media but enhancing lipid membrane permeability .

- Non-Benzoic Acid Analogues: Compounds like 3-bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one diverge entirely in core structure (furanone vs. benzene), impacting biological activity and synthetic applications .

Physicochemical Properties

- Polarity : The reference compound’s carboxylic acid group increases polarity (logP ≈ 1.2 estimated) compared to its methyl ester derivative (logP ≈ 2.5).

- Thermal Stability : Methoxy-substituted benzoic acids generally exhibit higher melting points (>200°C) due to hydrogen bonding, whereas ester derivatives have lower melting ranges (e.g., 120–140°C) .

Biological Activity

3-Amino-5-bromo-2-methoxybenzoic acid (CAS Number: 60541-85-7) is an aromatic compound with significant biological activity. Its structure includes an amino group, a bromo substituent, and a methoxy group, contributing to its reactivity and potential applications in pharmaceuticals and agriculture. This article explores the biological activities, synthesis methods, and relevant case studies associated with this compound.

- Molecular Formula : C8H8BrNO3

- Molar Mass : Approximately 246.06 g/mol

- Melting Point : 118 - 122 °C

- Solubility : Soluble in organic solvents

Biological Activities

This compound exhibits various biological activities, including:

-

Pharmacological Potential :

- The compound serves as an intermediate in drug synthesis, particularly for developing therapeutic agents targeting specific biological pathways.

- It has shown promise as a fluorescent probe for bioimaging applications, allowing visualization of biological structures through fluorescence microscopy.

- Agricultural Applications :

-

Mechanism of Action :

- Interaction studies indicate that this compound may bind to various biological targets, influencing enzymatic activities and cellular functions.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, including:

-

Nitration and Bromination :

- The compound can be synthesized through a multi-step process involving nitration followed by bromination of methoxybenzoic acid derivatives.

- Catalytic Processes :

Case Study 1: Pharmacological Applications

A study investigated the compound's role as a precursor in synthesizing SGLT2 inhibitors, which are under development for diabetes therapy. The synthesis involved multiple steps, including bromination and diazotization, demonstrating the compound's versatility in pharmaceutical applications .

Case Study 2: Agricultural Efficacy

Research highlighted the herbicidal effectiveness of related brominated compounds, showing that derivatives like this compound could significantly inhibit weed growth while promoting crop health. Field trials indicated its potential as a sustainable agricultural chemical .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| Methyl 3-amino-5-bromo-2-hydroxybenzenecarboxylate | Hydroxy group instead of methoxy | 0.85 |

| Methyl 4-amino-5-bromo-2-methoxybenzoate | Amino group at position four | 0.83 |

| Methyl 2-amino-3-methoxybenzoate | Amino group at position two | 0.82 |

| 2-Amino-5-bromo-4-methoxybenzoic acid | Different positioning of amino/bromo | 0.81 |

This table illustrates the unique structural features of this compound compared to similar compounds.

Q & A

Q. What are the recommended analytical techniques to confirm the structure and purity of 3-Amino-5-bromo-2-methoxybenzoic acid?

To ensure structural fidelity and purity, employ a combination of 1H/13C NMR spectroscopy to verify substituent positions and functional groups. High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is critical for assessing purity (>98% is typical for research-grade material). Mass spectrometry (MS) confirms molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. For amino group validation, FT-IR spectroscopy can identify N-H stretches (~3300–3500 cm⁻¹). Always cross-reference spectral data with literature or computational predictions for consistency .

Q. What are effective strategies for purifying this compound from reaction mixtures?

Use solid-phase extraction (SPE) with C18 cartridges to remove polar impurities. Recrystallization in ethanol/water mixtures (70:30 v/v) optimizes yield and purity. For complex mixtures, preparative HPLC with a reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) resolves closely related byproducts. Centrifugal partition chromatography may also enhance separation efficiency for halogenated analogs .

Q. How can researchers synthesize this compound with high purity?

A scalable approach involves:

- Step 1 : Bromination of 2-methoxybenzoic acid using N-bromosuccinimide (NBS) in DMF at 80°C.

- Step 2 : Nitration with fuming HNO3/H2SO4 at 0–5°C to introduce the nitro group.

- Step 3 : Reduction of the nitro group using H2/Pd-C in methanol to yield the amino derivative. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 1:3) and final product purity by HPLC (>99% achievable with optimized conditions) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the reactivity of this compound in substitution reactions?

Apply B3LYP/6-31G(d) hybrid functionals to model electron density and Fukui indices for nucleophilic/electrophilic sites. For bromine substitution, calculate activation energies for SNAr mechanisms using solvation models (e.g., PCM for DMF). Validate predictions against experimental kinetic data (e.g., reaction rates with amines or thiols). DFT accuracy for thermochemistry (e.g., atomization energy deviations <3 kcal/mol) ensures reliable mechanistic insights .

Q. How to resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR chemical shifts may arise from tautomerism (e.g., amino-carboxylic acid equilibria). Use variable-temperature NMR to stabilize dominant forms. For ambiguous MS fragments, perform tandem MS/MS or compare with isotopic patterns (e.g., bromine’s 1:1 M+2 peak). X-ray crystallography provides definitive structural confirmation, as seen in analogs like 2-Amino-5-fluorobenzoic acid (monoclinic P21/c space group) .

Q. What are the challenges in optimizing reaction conditions for introducing the amino group?

Competing side reactions (e.g., over-reduction or dehalogenation) require precise control of catalyst loading (5% Pd/C) and H2 pressure (1–3 atm). Inert conditions (argon/vacuum) prevent oxidation of the amino group. For acid-sensitive intermediates, replace HCl with acetic acid during workup. Use DoE (Design of Experiments) to balance temperature (25–50°C) and reaction time (12–24 hrs) for maximal yield .

Q. How to design experiments to study its potential as a kinase inhibitor?

Perform molecular docking (AutoDock Vina) using kinase crystal structures (e.g., PDB 1ATP) to identify binding poses. Validate with surface plasmon resonance (SPR) for affinity measurements (KD <10 µM suggests activity). Test in vitro using kinase inhibition assays (ADP-Glo™) across a panel (e.g., EGFR, VEGFR). Correlate substituent effects (bromo vs. methoxy) with IC50 values using QSAR models .

Q. What are the best practices for handling air-sensitive intermediates in its synthesis?

Use Schlenk lines or gloveboxes (<1 ppm O2) for moisture-sensitive steps (e.g., Grignard reactions). Store intermediates under argon in flame-sealed ampoules. For Pd-catalyzed reductions, pre-purify solvents (THF, EtOH) via molecular sieves (3Å) and degas via freeze-pump-thaw cycles. Monitor oxygen levels with fluorescence-based sensors in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.